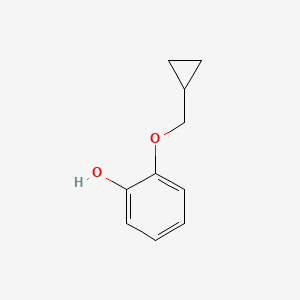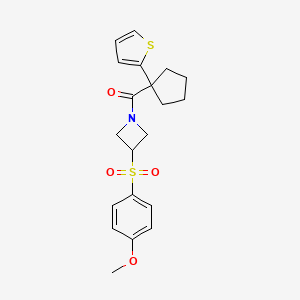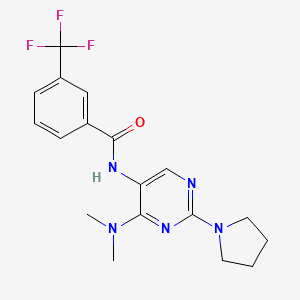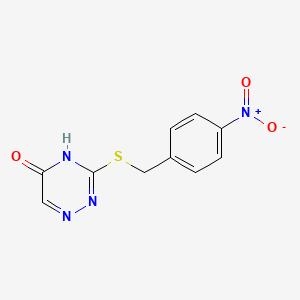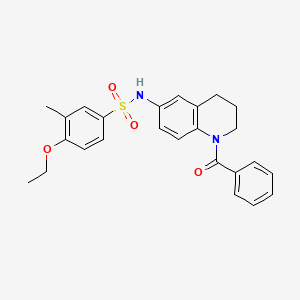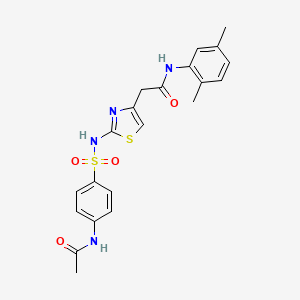
2-(2-(4-acetamidophenylsulfonamido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-acetamidophenylsulfonamido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide, commonly known as ATZ, is a synthetic compound that has been widely used in scientific research. ATZ belongs to the class of sulfonamide derivatives and has shown promising results in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Structural and Activity Relationships
Research on compounds with similar structures has aimed to understand their structure-activity relationships, especially in the context of inhibiting specific enzymes or receptors. For instance, studies have investigated various heterocycles to improve metabolic stability, focusing on the inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) due to their pivotal roles in cancer and metabolic diseases (Stec et al., 2011).
Anticonvulsant and Antioxidant Activities
Compounds incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant and antioxidant activities. For example, derivatives containing the sulfonamide thiazole moiety were created to assess their protection against convulsions induced by picrotoxin, with some compounds showing significant anticonvulsive effects (Farag et al., 2012). Moreover, amidomethane sulfonyl-linked bis heterocycles were prepared from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides and tested for their antioxidant activity, with some exhibiting excellent efficacy (Talapuru et al., 2014).
Anticancer Properties
The synthesis and evaluation of anticancer activities of acetamide derivatives highlight the potential therapeutic applications of these compounds. Research has shown that some synthesized compounds exhibit reasonable anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Duran & Demirayak, 2012).
Antimicrobial Activity
The development of new antimicrobial agents is another significant area of research. For example, novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing promising results against bacterial and fungal strains (Gul et al., 2017).
Inhibitory Effects on Specific Enzymes
Certain sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrases, enzymes implicated in various pathologies such as cancer, obesity, and epilepsy. These studies aim to identify potent inhibitors that could serve as drug candidates (Carta et al., 2017).
Eigenschaften
IUPAC Name |
2-[2-[(4-acetamidophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-13-4-5-14(2)19(10-13)24-20(27)11-17-12-30-21(23-17)25-31(28,29)18-8-6-16(7-9-18)22-15(3)26/h4-10,12H,11H2,1-3H3,(H,22,26)(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOGGYYWXBLJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,8aR)-3-methyl-octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2776666.png)
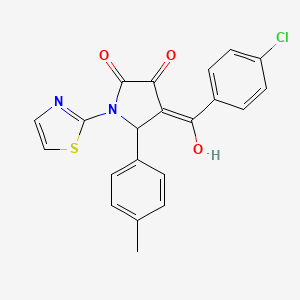
![4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide](/img/structure/B2776669.png)
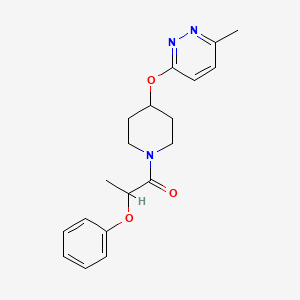
![Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2776672.png)
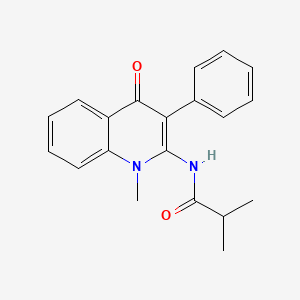
![5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2776676.png)
